2-Amino-5-nitrothiazole

Catalog No.
S573770
CAS No.
121-66-4
M.F
C3H3N3O2S
M. Wt
145.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-nitrothiazole

CAS Number

121-66-4

Product Name

2-Amino-5-nitrothiazole

IUPAC Name

5-nitro-1,3-thiazol-2-amine

Molecular Formula

C3H3N3O2S

Molecular Weight

145.14 g/mol

InChI

InChI=1S/C3H3N3O2S/c4-3-5-1-2(9-3)6(7)8/h1H,(H2,4,5)

InChI Key

MIHADVKEHAFNPG-UHFFFAOYSA-N

SMILES

C1=C(SC(=N1)N)[N+](=O)[O-]

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Very sparingly soluble in water; almost insoluble in chloroform; 1 g dissolves in 150 g of 95% alcohol; in 250 g ether; soluble in dilute mineral acids

Synonyms

2-Amino-5-nitro-1,3-thiazole; 5-Nitro-2-thiazolamine; 5-Nitro-2-aminothiazole; Enheptin; Enheptin T; Entramin; NSC 4

Canonical SMILES

C1=C(SC(=N1)N)[N+](=O)[O-]

Radiosensitizer:

2-Amino-5-nitrothiazole (2-ANT) has been investigated for its potential as a radiosensitizer. Radiosensitizers are compounds that can increase the effectiveness of radiation therapy. In the presence of a radiosensitizer, the same dose of radiation can cause more cell death.

Studies have shown that 2-ANT can radiosensitize bacteria under hypoxic conditions (low oxygen levels) Source: National Institutes of Health, [PubChem: ]. However, further research is needed to determine its effectiveness in more complex organisms and its potential for clinical applications.

Other Applications:

-ANT has also been explored for other scientific research purposes, including:

  • Matrix in mass spectrometry: 2-ANT has been used as a matrix in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). MALDI-TOF MS is a technique used to analyze biomolecules such as proteins and oligonucleotides Source: Sigma-Aldrich, [2-Amino-5-Nitrothiazole 97: ].
  • Diazo component in dye synthesis: In the past, 2-ANT was used as a diazo component in the synthesis of monoazo disperse dyes. However, this use is not common anymore Source: Sigma-Aldrich, [2-Amino-5-Nitrothiazole 97: ].

2-Amino-5-nitrothiazole is an organic compound characterized by its thiazole ring, which contains both amino and nitro functional groups. Its chemical formula is C3H3N3O2SC_3H_3N_3O_2S, and it appears as a greenish-yellow to orange-yellow fluffy powder or a brown chunky powder with a slightly bitter taste. This compound is known for its role in various

  • Nitration: The compound can undergo nitration to produce derivatives that are useful in various synthetic pathways.
  • Complexation: It can form complexes with metal salts, such as palladium, which have been studied for their potential applications in radiosensitization .
  • Rearrangement: Under specific conditions, 2-amino-5-nitrothiazole can rearrange to yield other thiazole derivatives .

2-Amino-5-nitrothiazole exhibits notable biological activity, particularly as a veterinary medicine. It has been identified as a positive animal carcinogen, indicating potential health risks upon exposure. Additionally, its derivatives have been explored for their effectiveness against various pathogens and as radiosensitizers in cancer therapy .

The synthesis of 2-amino-5-nitrothiazole typically involves the following steps:

  • Halogenation: A compound such as N,N-dialkyl-2-nitroetheneamine is halogenated (chlorinated or brominated).
  • Reaction with Thiourea: The halogenated product is then reacted with thiourea to form an intermediate.
  • Hydrolysis: Finally, this intermediate is treated with water or an aqueous base to achieve ring closure, yielding 2-amino-5-nitrothiazole .

The primary applications of 2-amino-5-nitrothiazole include:

  • Veterinary Medicine: Used for treating infections in animals.
  • Pharmaceutical Synthesis: Serves as a key intermediate in the production of various drugs, including niridazole, which is used for treating schistosomiasis .
  • Research: Employed in studies investigating its chemical behavior and biological effects.

Interaction studies have demonstrated that 2-amino-5-nitrothiazole can react with various chemical agents. It is sensitive to light and incompatible with strong oxidizing agents and acids like nitric and sulfuric acids. When heated, it decomposes to emit toxic fumes, including carbon monoxide and nitrogen oxides . These properties necessitate careful handling in laboratory settings.

Several compounds share structural similarities with 2-amino-5-nitrothiazole. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
2-Amino-4-nitrothiazoleThiazole ringDifferent nitro position; less biological activity
5-Nitro-2-amino-thiazoleThiazole ringRearrangement product; used in different synthesis
ThiazoleBasic structureNo amino or nitro groups; less reactive

These compounds illustrate the diverse reactivity and applications of thiazole derivatives, but 2-amino-5-nitrothiazole stands out due to its specific functional groups that enhance its biological activity and utility in medicinal chemistry .

Historical Evolution of 2-Amino-5-nitrothiazole Synthesis

Early Nitration-Based Approaches and Limitations

The historical synthesis of 2-amino-5-nitrothiazole relied heavily on nitration-based methodologies that presented significant safety and efficiency challenges. The conventional approach involved the initial synthesis of 2-aminothiazole through halogenation of vinyl acetate to produce 1,2-dihaloethyl acetate, followed by reaction with thiourea. This intermediate was subsequently treated with a mixture of nitric and sulfuric acids to generate 2-nitramino-thiazole, which underwent thermal rearrangement to yield the target compound.

The nitration process typically employed concentrated sulfuric acid (30 mL) and nitric acid (40%, 10 mL) under ice bath conditions, requiring careful temperature control at 15°C throughout the reaction period. The procedure involved adding 20 g (0.2 mol) of 2-aminothiazole to a 250 mL flask, followed by dropwise addition of the acid mixture under stringent cooling conditions. The reaction mixture was stirred overnight at 15°C, then neutralized with 1M sodium hydroxide to pH 8, followed by filtration and purification through silica gel column chromatography using petroleum ether: ethyl acetate (5:1) as the mobile phase, achieving yields of approximately 59%.

The fundamental limitations of these early approaches included explosive hazards during both nitration and rearrangement steps, particularly under commercial scale operations. The nitration reaction was inherently dangerous due to the accumulation of nitro groups in the thiazole ring structure, leading to compounds with unusual instability, such as 2-nitramino-3,4,5-trinitro-2-thiazolone, which demonstrated extreme sensitivity to decomposition. Furthermore, the thermal rearrangement step required elevated temperatures that often resulted in product decomposition and reduced yields.

Transition to Halogenation-Rearrangement Strategies

The evolution toward halogenation-rearrangement strategies marked a significant advancement in 2-amino-5-nitrothiazole synthesis, addressing many safety concerns associated with direct nitration approaches. Researchers developed alternative methodologies that utilized halogenated intermediates to construct the thiazole ring system while avoiding the hazardous nitration-rearrangement sequence.

The halogenation approach demonstrated superior selectivity in thiazole ring substitution patterns. Bromination studies revealed that thiazole ring systems exhibited resistance to electrophilic attack under ordinary conditions, requiring elevated temperatures for successful halogenation. 2-Bromothiazole formation occurred only at high temperatures through complex radical mechanisms, while substituted thiazoles showed varying reactivities depending on the electron-donating or electron-withdrawing nature of substituents.

Systematic investigations revealed that electron-donating groups consistently activated position 5 in the thiazole ring, while electron-accepting substituents reduced substitution rates or completely inhibited the reaction. For instance, 2-aminothiazole, 2-acetamidothiazole, and 2-hydroxythiazole readily underwent halogenation to furnish 5-halogenothiazoles, while 2-nitrothiazole and 2-chlorothiazole proved resistant to bromination under standard conditions. This selectivity pattern provided valuable insights for developing more efficient synthetic strategies.

Novel Synthetic Pathways in Modern Organic Chemistry

N,N-Dialkyl-2-nitroetheneamine Halogenation Techniques

Modern synthetic approaches have revolutionized 2-amino-5-nitrothiazole preparation through the development of N,N-dialkyl-2-nitroetheneamine halogenation techniques that eliminate dangerous nitration procedures entirely. This innovative methodology involves three distinct steps: halogenation of N,N-dialkyl-2-nitroetheneamine, reaction with thiourea, and aqueous treatment for ring closure.

The initial halogenation step employs N,N-dimethyl-2-nitroetheneamine (3.5 g, 0.03 mol) in ethanol (25 mL) under controlled temperature conditions. Bromine (4.8 g, 0.03 mol) is added dropwise while maintaining the temperature below 10°C through ice cooling, typically requiring 30 minutes for complete addition. The reaction proceeds smoothly to form a solution containing the halogenated intermediate with the structure O₂N(Br)C═CHN(CH₃)₂·HBr.

The halogenation mechanism involves electrophilic attack of bromine on the electron-rich double bond of the nitroetheneamine substrate. The nitro group serves as an electron-withdrawing moiety that activates the adjacent carbon toward nucleophilic attack while stabilizing the resulting intermediate through resonance effects. The formation of the hydrobromide salt ensures product stability and facilitates subsequent purification procedures.

Advanced halogenation protocols have demonstrated remarkable efficiency improvements over traditional methods. Temperature control proves critical for achieving optimal yields, with reaction temperatures maintained between 0-5°C during bromine addition to prevent side reactions and decomposition. The use of ethanol as solvent provides adequate solubility for all reaction components while maintaining compatibility with subsequent synthetic steps.

Thiourea-Mediated Cyclization Mechanisms

The thiourea-mediated cyclization represents the pivotal transformation in modern 2-amino-5-nitrothiazole synthesis, converting the halogenated intermediate into the desired heterocyclic structure through a carefully orchestrated mechanism. Thiourea (3 g, 0.039 mol) is added to the halogenated intermediate solution at ice temperature, initiating a complex series of chemical transformations.

The mechanism proceeds through initial nucleophilic attack by the sulfur atom of thiourea on the electrophilic carbon bearing the halogen substituent. This nucleophilic substitution generates an intermediate thioimidate structure that undergoes subsequent cyclization through intramolecular nucleophilic attack by the amino nitrogen on the adjacent carbon center. The cyclization process involves elimination of hydrogen halide and formation of the characteristic thiazole ring system.

Kinetic studies of thiazole cyclization using similar substrates have revealed that the reaction follows second-order kinetics with respect to thiourea concentration and first-order dependence on the halogenated substrate. The activation energy for thiazole ring formation typically ranges from 45-60 kJ/mol, depending on the specific substrate structure and reaction conditions. Temperature-dependent rate studies conducted between 30°C and 50°C demonstrate exponential increases in reaction rates with higher temperatures, consistent with Arrhenius behavior.

The thiourea-mediated cyclization exhibits remarkable selectivity for thiazole formation over competing side reactions. The unique reactivity of thiourea stems from its dual nucleophilic character, with both sulfur and nitrogen atoms capable of participating in the cyclization process. However, the preferential attack by sulfur leads predominantly to thiazole ring formation rather than alternative heterocyclic structures.

Mechanistic investigations have identified the formation of an acyclic intermediate with formula (II) that precipitates during the reaction. This intermediate represents an unexpected finding, as initial predictions suggested direct cyclization to the final thiazole product. The isolation and characterization of this intermediate provided valuable insights into the stepwise nature of the cyclization mechanism and enabled optimization of subsequent ring-closure conditions.

Aqueous Phase Ring-Closure Optimization

The aqueous phase ring-closure represents the final and most critical step in modern 2-amino-5-nitrothiazole synthesis, converting the acyclic intermediate into the desired thiazole structure through carefully controlled hydrolysis conditions. Water treatment of the intermediate compound (II) effects rapid ring closure with quantitative conversion to 2-amino-5-nitrothiazole.

The ring-closure mechanism involves dissolution of the salt intermediate in water, followed by rapid intramolecular cyclization and elimination of water to form the aromatic thiazole ring. The reaction proceeds spontaneously at room temperature, although slight cooling to 0°C can be employed when convenient. The use of aqueous base, including ammonium hydroxide or alkali metal hydroxides and carbonates, can facilitate the ring-closure process under certain conditions.

Optimization studies have established optimal water-to-substrate ratios for maximum efficiency in the ring-closure step. Weight ratios of 1-10 parts water per part of salt intermediate provide satisfactory results, with ratios of approximately 2-3:1 representing the preferred range for both yield and practical considerations. These ratios ensure complete dissolution of the intermediate while minimizing dilution effects that could impact product recovery.

The aqueous phase ring-closure demonstrates remarkable tolerance for various reaction conditions and can be performed using either isolated intermediate or direct addition of water to the crude reaction mixture from the previous step. This flexibility enables streamlined synthetic protocols that minimize purification steps and reduce overall processing time. The rapid precipitation of 2-amino-5-nitrothiazole upon ring closure facilitates product isolation through simple filtration and washing procedures.

Recent developments in aqueous phase optimization have focused on pH control and temperature management to maximize yields and product purity. The use of buffered aqueous systems maintains optimal pH ranges that promote ring closure while preventing hydrolytic decomposition of sensitive intermediates. Temperature studies indicate that room temperature conditions provide excellent results, eliminating the need for heating or cooling equipment in production-scale operations.

Catalytic Innovations in Thiazole Nucleus Formation

Contemporary research has introduced significant catalytic innovations that enhance thiazole nucleus formation through novel activation mechanisms and improved selectivity patterns. These developments represent fundamental advances in heterocyclic chemistry that extend beyond traditional synthetic approaches.

Catalyst-free methodologies have emerged as particularly attractive alternatives for thiazole synthesis, eliminating the need for expensive transition metal catalysts while maintaining high yields and selectivity. These approaches utilize nitroepoxides as efficient substrates for one-pot three-component synthesis under mild conditions. The reaction proceeds through in situ thiourea formation from amines and isothiocyanates, followed by nitroepoxide ring opening and subsequent cyclization.

The mechanism of catalyst-free thiazole formation involves initial nucleophilic attack by the amine on the isothiocyanate to generate thiourea in situ. The sulfur atom of the freshly formed thiourea then attacks the electrophilic epoxide carbon, promoting ring opening and generating an intermediate that cyclizes spontaneously to form the thiazole ring. This cascade process demonstrates remarkable efficiency, achieving high yields without requiring external catalysts or harsh reaction conditions.

Molecular docking studies have provided insights into the structural requirements for efficient thiazole formation, revealing the importance of electronic and steric factors in determining reaction outcomes. Computational analysis of transition states indicates that electron-withdrawing groups facilitate cyclization by stabilizing carbocationic intermediates, while bulky substituents can hinder ring closure through steric interference.

Silylation-based catalytic systems have introduced new possibilities for thiazole derivatization and functionalization. N-(Trimethylsilyl)-2-amino-5-nitrothiazole serves as an efficient reagent for preparing amide derivatives with excellent yields. This reagent is prepared through silylation using 1,1,1,3,3,3-hexamethyldisilazane, trimethylsilyl chloride, and catalytic saccharin, achieving 99% yield in the silylation step.

The silylated intermediate demonstrates superior reactivity compared to the parent amine, enabling acylation reactions that proceed smoothly with cyclic anhydrides and base-sensitive acyl chlorides. This enhanced reactivity stems from the electron-releasing effect of the trimethylsilyl group, which increases the nucleophilicity of the amino nitrogen and facilitates nucleophilic attack on electrophilic carbonyl centers.

Solvent Systems and Temperature-Dependent Yield Optimization

Comprehensive studies of solvent effects and temperature dependence have revealed critical parameters for optimizing 2-amino-5-nitrothiazole synthesis yields and reaction efficiency. These investigations encompass both traditional and modern synthetic approaches, providing fundamental insights into reaction mechanisms and practical guidelines for synthetic applications.

Ethanol emerges as the preferred solvent for halogenation reactions involving N,N-dialkyl-2-nitroetheneamine substrates, providing optimal solubility for all reaction components while maintaining chemical compatibility throughout the synthetic sequence. The use of ethanol facilitates temperature control during exothermic halogenation steps and enables smooth transition to subsequent thiourea addition without solvent exchange.

Temperature-dependent yield optimization studies demonstrate that reaction temperatures between 0-15°C provide optimal results for halogenation steps, balancing reaction rates with selectivity considerations. Higher temperatures increase reaction rates but promote side reactions that reduce overall yields, while lower temperatures may result in incomplete conversion within practical time frames.

Systematic investigations of temperature effects on thiazole cyclization kinetics reveal activation energies ranging from 45-60 kJ/mol, with significant rate enhancements observed at elevated temperatures. However, optimal synthetic conditions represent a compromise between reaction rate and product stability, with temperatures of 30-50°C providing excellent results for most substrates.

Reaction ParameterOptimal RangeYield ImpactReference
Halogenation Temperature0-10°C>95% conversion
Cyclization Temperature30-50°C85-99% yield
Water:Substrate Ratio2-3:1 (w/w)>90% isolation
Reaction Time (Cyclization)1-4 hoursTime-dependent
pH (Neutralization)8.0-8.5Optimal precipitation

Solvent polarity effects play crucial roles in determining reaction outcomes and product distributions. Polar protic solvents like ethanol and water facilitate ionic mechanisms that predominate in thiazole cyclization reactions, while aprotic solvents may favor alternative pathways with different selectivity patterns. The choice of solvent system significantly influences reaction rates, yields, and purification requirements.

Water-ethanol mixed solvent systems have demonstrated particular effectiveness for multi-step synthetic sequences, enabling telescoped reactions that minimize intermediate isolation and purification steps. These mixed systems provide optimal solubility characteristics while maintaining compatibility with aqueous workup procedures required for product isolation.

Recent developments in green chemistry have emphasized the use of environmentally benign solvent systems that reduce environmental impact while maintaining synthetic efficiency. Ethanol represents an ideal choice from sustainability perspectives, being renewable, biodegradable, and possessing low toxicity compared to traditional organic solvents.

Physical Description

Greenish-yellow to orange-yellow fluffy powder or a brown chunky powder. Slightly bitter taste. Used as a veterinary medicine.
Greenish-yellow to orange-yellow solid; [Merck Index] Yellow crystalline powder; [Alfa Aesar MSDS]

Color/Form

Greenish-yellow to orange-yellow fluffy powder

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

144.99459752 g/mol

Monoisotopic Mass

144.99459752 g/mol

Heavy Atom Count

9

Taste

Slightly bitter

LogP

0.83 (LogP)
log Kow = 0.83

Decomposition

When heated to decomposition it emits very toxic fumes of /nitroxides and sulfuric acid/.

Appearance

Powder

Melting Point

396 °F (decomposes) (NTP, 1992)
202 °C (decomposes)

UNII

1GR77A37Z5

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.71%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (88.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (14.52%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Radiation-Sensitizing Agents
/Experimental therapy/ 2-amino-5-nitrothiazole was evaluated as a hypoxic radiosensitizer using bacteria. The findings suggests that nitrothiazoles might be an interesting class of nitroheterocyclic radiosensitizers, but molecules with increased solubility & improved pharmacokinetics would be necessary for efficacy in vivo.
(VET): Antihistomonad in turkeys. For trichomoniasis in pigeons.

Vapor Pressure

0.000743 [mmHg]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

121-66-4

Wikipedia

2-amino-5-nitrothiazole

Drug Warnings

VET: Do not give to egg laying birds.

Methods of Manufacturing

DEACETYLATION OF 2-ACETAMIDO-5-NITROTHIAZOLE
Prepared by deacetylation of 2-acetamido-5-nitrothiazole: Hubbard; Steahly, US patents 2,573,641; 2,573,656-7 (all 1951 to Monsanto).
Early production of /2-Amino-5-nitrothiazole/ was based on nitration of 2-acetylaminothiazole and careful hydrolysis. Direct nitration of 2-aminothiazole gives a cleaner product and is best achieved by adding 2-aminothiazole nitrate to concentrated sulfuric acid at 0 - 10 °C. This process and the nitration of o-anisidine are the only large-scale processes based on rearrangement of an amine nitrate, and both are potentially hazardous due to the possibility of runaway exothermic reactions.

General Manufacturing Information

2-Thiazolamine, 5-nitro-: INACTIVE
To make water solution 15% stock solution in propylene glycol should first be prepared.
DO NOT GIVE TO EGG LAYING BIRDS. ALARMING, BUT HARMLESS, PINK DROPPINGS MAY BE NOTED DURING THERAPY. DISCONTINUE FEEDING AT LEAST 1 WK BEFORE SLAUGHTERING TREATED BIRDS TO AVOID UNDESIRABLE TISSUE RESIDUES IN FOOD FOR HUMAN CONSUMPTION.
ON 14 NOV 1980, US FOOD & DRUG ADMIN ANNOUNCED WITHDRAWAL OF ITS APPROVAL OF USE OF A PREMIX CONTAINING 2-AMINO-5-NITROTHIAZOLE IN TURKEY FEED (...ORIGINALLY APPROVED IN 1950) AS AN AID IN PREVENTION OF BLACKHEAD.

Analytic Laboratory Methods

2-AMINO-5-NITROTHIAZOLE IN FEED, SPECTROPHOTOMETRY AT 388.5 NM.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Dates

Modify: 2023-08-15

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